molecular formula C8H12O B7721204 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 3574-54-7

Bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No. B7721204
Key on ui cas rn: 3574-54-7
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-UHFFFAOYSA-N
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Patent
US09000226B2

Procedure details

Bicyclo[2.2.1]heptane-2-carbaldehyde (47 g, 378 mmol) in THF (25 ml) was added dropwise to isopropenylmagnesium bromide (0.5 molar in THF, 860 ml, 430 mmol) at −78° C. (slurry at this temperature) under nitrogen over 2 hours. The reaction was slowly warmed up to room temperature and stirred over the week-end. After cooling into an ice-water bath, a saturated aqueous ammonium chloride solution (500 ml) was added (slowly early on) to the reaction. The phases were vigorously stirred and separated. The organic phase was washed with more ammonium chloride solution (300 ml) and brine (300 ml). Each aqueous phase was re-extracted with diethyl ether (300 ml). Combined extracts were dried over sodium sulfate. The product was purified by fractional distillation through a 20-cm Widmer column.
Quantity
47 g
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
860 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[C:10]([Mg]Br)([CH3:12])=[CH2:11].[Cl-].[NH4+]>C1COCC1>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH:8]([OH:9])[C:10]([CH3:12])=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
C12C(CC(CC1)C2)C=O
Name
isopropenylmagnesium bromide
Quantity
860 mL
Type
reactant
Smiles
C(=C)(C)[Mg]Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over the week-end
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling into an ice-water bath
CUSTOM
Type
CUSTOM
Details
to the reaction
STIRRING
Type
STIRRING
Details
The phases were vigorously stirred
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed with more ammonium chloride solution (300 ml) and brine (300 ml)
EXTRACTION
Type
EXTRACTION
Details
Each aqueous phase was re-extracted with diethyl ether (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The product was purified by fractional distillation through a 20-cm Widmer column

Outcomes

Product
Name
Type
Smiles
C12C(CC(CC1)C2)C(C(=C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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